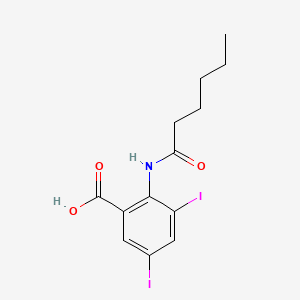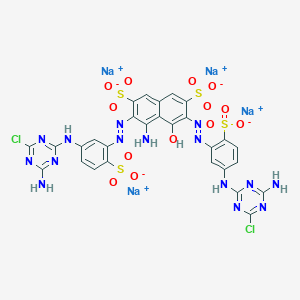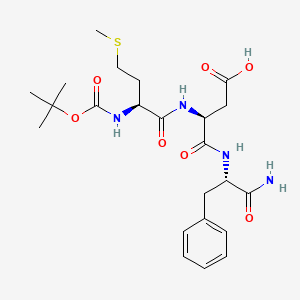![molecular formula C17H31NO6 B15192732 Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French] CAS No. 80768-80-5](/img/structure/B15192732.png)
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is a chemical compound with a complex structure that includes an isopropylamino group, a cyclohexylmethoxy group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of cyclohexylmethanol with isopropylamine under controlled conditions to form the isopropylamino-cyclohexylmethanol intermediate. This intermediate is then reacted with a suitable propanol derivative to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(isopropylamino)-3-phenoxy-2-propanol
- 1-(isopropylamino)-3-(4-methylphenoxy)-2-propanol
- 1-(isopropylamino)-3-(2-methylphenoxy)-2-propanol
Uniqueness
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
80768-80-5 |
|---|---|
Formule moléculaire |
C17H31NO6 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(cyclohexylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H27NO2.C4H4O4/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12;5-3(6)1-2-4(7)8/h11-15H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
MHRLBGVAQFRXCB-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)NCC(COCC1CCCCC1)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)NCC(COCC1CCCCC1)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





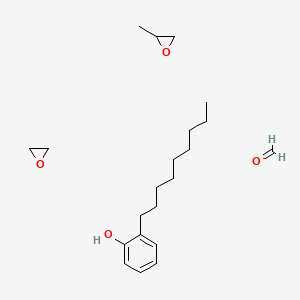
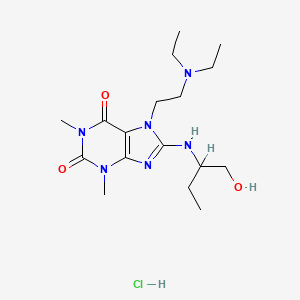
![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
